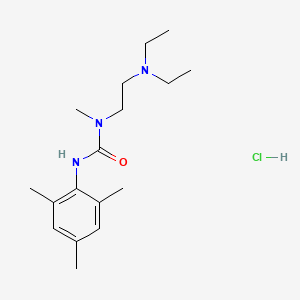
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a mesityl group, and a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with mesityl isocyanate to form the desired urea derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar diethylamino groups.
Mesityl Isocyanate: Shares the mesityl group but differs in its functional groups.
Methylurea: Contains the urea group but lacks the diethylaminoethyl and mesityl groups.
Uniqueness
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other compounds may not be suitable.
Properties
CAS No. |
78372-03-9 |
|---|---|
Molecular Formula |
C17H30ClN3O |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H29N3O.ClH/c1-7-20(8-2)10-9-19(6)17(21)18-16-14(4)11-13(3)12-15(16)5;/h11-12H,7-10H2,1-6H3,(H,18,21);1H |
InChI Key |
QAGGUBUXPCXTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)C(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


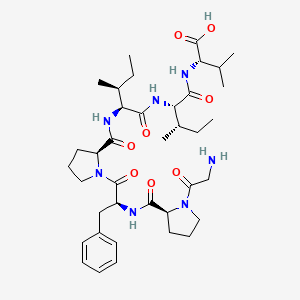
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)

![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

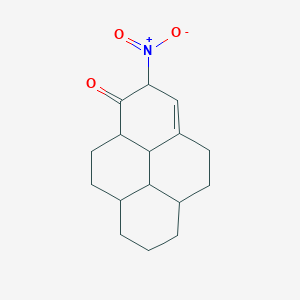
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
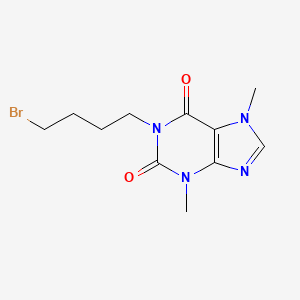
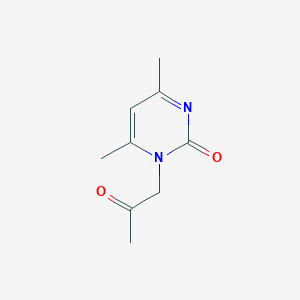

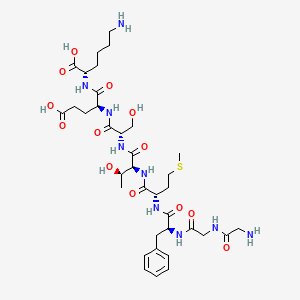
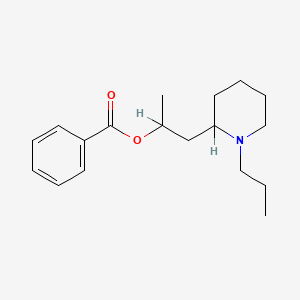
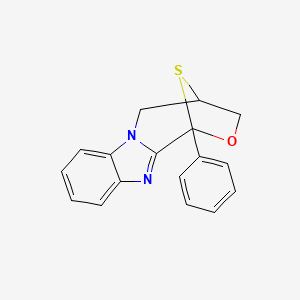
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
